Methyl 6,7-dimethoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate
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Description
“Methyl 6,7-dimethoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate” is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of this compound involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or using monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide with subsequent heterocyclization of the intermediate anilides .Molecular Structure Analysis
The molecular structure of this compound is related to the structure of quinoline-2,4-diones . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involving this compound are related to the reactions of 4-hydroxy-2-quinolones . These reactions are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Scientific Research Applications
Synthesis and Cytotoxic Activity
A study focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a quinoline derivative similar in structure to Methyl 6,7-dimethoxy-4-(2-oxo-2-(p-tolylamino)ethoxy)quinoline-2-carboxylate. These compounds exhibited potent cytotoxic properties against several cancer cell lines, demonstrating the potential of such derivatives in cancer treatment (Deady et al., 2003).
Large-Scale Synthesis Applications
Another research discusses the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the utility of these compounds as intermediates in pharmaceutical manufacturing (Bänziger et al., 2000).
Photochemical Synthesis
Research on ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate highlights the role of photochemical reactions in synthesizing complex quinoline derivatives, which could have applications in developing new materials or pharmaceuticals (Zhou et al., 2010).
Novel Synthesis Methods
A study presents a novel method for synthesizing 9,10-Dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one and its derivatives, highlighting the efficiency and environmental friendliness of this approach. Such synthetic methods can expand the toolkit for creating diverse quinoline-based compounds for various applications (Yang et al., 2013).
Biophysical Studies
A recent study focuses on the design, synthesis, and biophysical studies of novel triazole-based quinoline and coumarin compounds. It explores the interaction of these compounds with serum albumins, providing insights into their potential biological activities and applications in drug development (Paul et al., 2019).
Properties
IUPAC Name |
methyl 6,7-dimethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13-5-7-14(8-6-13)23-21(25)12-30-18-11-17(22(26)29-4)24-16-10-20(28-3)19(27-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKNIRABYPTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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